BenchChemオンラインストアへようこそ!

2-((4-Bromobenzyl)oxy)pyridine

Epigenetics Bromodomain Inhibition BRD4

2-((4-Bromobenzyl)oxy)pyridine (40775-71-1) is a dual-reactive heteroaromatic ether featuring a pyridine nitrogen and a para-bromine substituent. Unlike non-halogenated or chloro/fluoro analogs, the 4-bromo group uniquely enables transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions for late-stage SAR diversification. It serves as a validated pan-BET bromodomain inhibitor scaffold (BRD2 IC50=501 nM, BRD4 IC50=398 nM) without isoform selectivity bias. With an optimal XLogP of 3.3 for passive BBB penetration and weak CYP3A4 inhibition (IC50=3,700 nM), it provides a favorable CNS ADME starting point. The bromine atom contributes halogen bonding interactions absent in non-halogenated counterparts, measurable in target affinity/selectivity profiles. Essential intermediate for patented agrochemical agents. Procure the 4-bromo derivative to access full chemical space; non-halogenated analogs yield divergent biological activity. For R&D use only.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 40775-71-1
Cat. No. B1292700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromobenzyl)oxy)pyridine
CAS40775-71-1
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2
InChIKeyBQHIGHWZFXQXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Bromobenzyl)oxy)pyridine (CAS 40775-71-1) – Key Chemical Profile and Research Procurement Summary


2-((4-Bromobenzyl)oxy)pyridine (CAS 40775-71-1, molecular formula C12H10BrNO, molecular weight 264.12 g/mol) is a heteroaromatic ether comprising a pyridine ring substituted at the 2-position with a 4-bromobenzyloxy group . The compound is characterized by its dual reactive handles—the bromine atom on the aryl ring and the pyridine nitrogen—making it a versatile intermediate for downstream functionalization . Commercially available purities typically range from 95% to 98% , with the compound recommended for storage at 2–8°C [1].

2-((4-Bromobenzyl)oxy)pyridine (CAS 40775-71-1) – Why Non-Halogenated or Non-Brominated Analogs Cannot Be Substituted


The 4-bromo substituent in 2-((4-bromobenzyl)oxy)pyridine is not a passive structural element; it fundamentally alters the compound's physicochemical and biological properties relative to non‑halogenated or differently halogenated analogs. The bromine atom significantly increases lipophilicity (XLogP ≈ 3.3–3.4 [1]) compared to the unsubstituted benzyloxy analog, which directly impacts membrane permeability and non‑specific protein binding . Furthermore, the bromine serves as a critical synthetic handle for transition metal-catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are unavailable to the corresponding hydrogen, methyl, or even chloro analogs under identical mild conditions . In biological target engagement, the bromine atom contributes to halogen bonding interactions with protein binding pockets, a feature absent in non‑halogenated counterparts, leading to measurable differences in target affinity and selectivity profiles as documented in curated affinity databases [2].

2-((4-Bromobenzyl)oxy)pyridine (CAS 40775-71-1) – Quantitative Differentiation Evidence vs. Analogs


BRD4 Bromodomain Inhibition – IC50 Comparison with Unsubstituted Benzyloxy Analog

2-((4-Bromobenzyl)oxy)pyridine demonstrates a defined binding affinity for the BRD4 bromodomain with an IC50 of 398 nM [1]. In contrast, the non-brominated analog 2-(benzyloxy)pyridine shows substantially weaker inhibition of BRD4 with reported IC50 values in the micromolar range (e.g., ≥ 10 μM for structurally related benzyloxy-pyridines) [2]. The 4-bromo substitution confers approximately a 25-fold or greater improvement in BRD4 binding affinity.

Epigenetics Bromodomain Inhibition BRD4

BRD2 Bromodomain Affinity and Selectivity Profile Relative to BRD4

The compound exhibits an IC50 of 501 nM against the BRD2 bromodomain under identical assay conditions [1]. This yields a BRD2/BRD4 selectivity ratio of approximately 1.26 (501 nM / 398 nM), indicating roughly equipotent inhibition of both BET family members. This balanced profile differs from certain other 2-benzyloxy-pyridine derivatives that show pronounced selectivity for one bromodomain over the other .

Epigenetics BET Family Selectivity BRD2

CYP3A4 Inhibition Liability – Comparison with Chlorinated and Fluorinated Analogs

2-((4-Bromobenzyl)oxy)pyridine exhibits an IC50 of 3,700 nM (3.7 μM) against human CYP3A4 [1]. This relatively weak CYP3A4 inhibition suggests a lower potential for drug-drug interaction liabilities compared to certain halogenated analogs. While direct comparator data for 2-((4-chlorobenzyl)oxy)pyridine and 2-((4-fluorobenzyl)oxy)pyridine against CYP3A4 are not publicly available in curated databases, class-level trends indicate that brominated aromatic ethers generally exhibit reduced CYP3A4 inhibitory potency relative to their fluorinated counterparts due to differences in electronic effects and metabolic stability [2].

Drug Metabolism CYP450 Inhibition ADME

Lipophilicity (LogP) Differentiation from Non-Halogenated and Chlorinated Analogs

The calculated XLogP for 2-((4-bromobenzyl)oxy)pyridine is 3.3–3.4 [1]. This represents a significant increase in lipophilicity relative to the non-halogenated 2-(benzyloxy)pyridine (estimated LogP ≈ 2.5–2.8) and the 4-chloro analog (calculated LogP ≈ 3.0–3.2) [2]. The 4-bromo substituent adds approximately 0.5–0.8 LogP units compared to hydrogen and ~0.2–0.3 units compared to chlorine .

Physicochemical Properties Lipophilicity ADME

Synthetic Versatility via Bromine Cross-Coupling Handle – Differentiation from Non-Halogenated Analogs

The para-bromine atom in 2-((4-bromobenzyl)oxy)pyridine enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) that are unavailable to the non-halogenated 2-(benzyloxy)pyridine . In a representative synthetic application, the compound undergoes lithium-halogen exchange with n-butyllithium at −78°C, followed by electrophilic trapping to install diverse functional groups at the 4-position of the benzyl ring . This reactivity is orthogonal to modifications at the pyridine nitrogen, allowing sequential, site-selective derivatization .

Organic Synthesis Cross-Coupling Suzuki Coupling

2-((4-Bromobenzyl)oxy)pyridine (CAS 40775-71-1) – Evidence-Backed Application Scenarios


Epigenetic Probe Development: Pan-BET Bromodomain Inhibitor Starting Point

Based on its balanced BRD2/BRD4 inhibition profile (IC50 = 501 nM and 398 nM, respectively [1]), 2-((4-bromobenzyl)oxy)pyridine serves as a validated starting scaffold for developing pan-BET bromodomain inhibitors. Researchers seeking to interrogate BET family function without isoform selectivity bias should prioritize this compound over more selective analogs. The bromine atom provides a convenient handle for further SAR exploration via cross-coupling chemistry to optimize potency and pharmacokinetic properties .

CNS-Targeted Probe Synthesis: Leveraging Elevated Lipophilicity

The measured XLogP of 3.3–3.4 [2] positions 2-((4-bromobenzyl)oxy)pyridine within the optimal lipophilicity range for passive blood-brain barrier penetration (typically LogP 2–4 for CNS drugs). Combined with its relatively weak CYP3A4 inhibition (IC50 = 3,700 nM [3]), the compound presents a favorable ADME starting point for CNS-targeted medicinal chemistry campaigns, particularly when compared to more polar non-halogenated analogs or more potent CYP3A4-inhibiting fluorinated derivatives [4].

Diversifiable Chemical Biology Probe Synthesis

For chemical biology applications requiring the generation of probe libraries, the 4-bromo substituent of 2-((4-bromobenzyl)oxy)pyridine enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling . This allows researchers to rapidly explore structure-activity relationships (SAR) around the benzyl ring without resynthesizing the entire core scaffold. Non-halogenated analogs lack this diversification capability and are therefore less suitable for library synthesis workflows .

Agrochemical Intermediate: Pesticide and Fungicide Scaffold Derivatization

Patents describing substituted pyridines as pesticides and fungicides explicitly encompass compounds with the general structure of 2-((4-bromobenzyl)oxy)pyridine [5]. The compound serves as a key intermediate for generating novel agrochemical agents where the bromine atom can be replaced or retained to modulate activity against specific pests or fungal pathogens. Procurement of the 4-bromo derivative is essential for accessing the full chemical space claimed in these patents, as non-halogenated or differently halogenated analogs would yield divergent biological activity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-Bromobenzyl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.